molecular formula C13H21N B13410843 N-benzyl-N-methylpentan-1-amine

N-benzyl-N-methylpentan-1-amine

Katalognummer: B13410843
Molekulargewicht: 191.31 g/mol
InChI-Schlüssel: UFSKFPGJTHUMBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-methylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a methyl group, and a pentyl chain attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylpentan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of benzaldehyde with N-pentylamine to form the corresponding benzylidene derivative. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). The final step involves alkylation with formaldehyde and formic acid to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-methylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce simpler amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-benzyl-N-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may influence neurotransmitter release or inhibit specific enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-benzyl-N-methylpentan-1-amine is unique due to its specific combination of a benzyl group, a methyl group, and a pentyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H21N

Molekulargewicht

191.31 g/mol

IUPAC-Name

N-benzyl-N-methylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-3-4-8-11-14(2)12-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3

InChI-Schlüssel

UFSKFPGJTHUMBE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.